N-Boc-4-bromo-L-phenylalanine ethyl ester CAS 591249-54-6 properties
N-Boc-4-bromo-L-phenylalanine ethyl ester CAS 591249-54-6 properties
The following technical guide is structured to provide an exhaustive analysis of N-Boc-4-bromo-L-phenylalanine ethyl ester (CAS 591249-54-6) , designed for application scientists and medicinal chemists.
Advanced Building Block for Peptidomimetics and Cross-Coupling Architectures
Executive Summary
N-Boc-4-bromo-L-phenylalanine ethyl ester is a high-value chiral intermediate utilized primarily in the synthesis of complex pharmaceuticals and bioactive peptides. Distinguished by its orthogonal protection scheme (N-Boc and C-Ethyl ester) and a reactive aryl bromide "handle," this compound allows for late-stage diversification via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). Its utility extends from fragment-based drug discovery (FBDD) to the engineering of "stapled" peptides, where the bromine moiety serves as a site for macrocyclization or side-chain extension.
Chemical Profile & Properties
The following data synthesizes physicochemical characteristics critical for experimental design.
| Property | Specification |
| Chemical Name | N-(tert-Butoxycarbonyl)-4-bromo-L-phenylalanine ethyl ester |
| CAS Number | 591249-54-6 |
| Molecular Formula | C₁₆H₂₂BrNO₄ |
| Molecular Weight | 372.26 g/mol |
| Physical State | White to off-white solid or viscous oil (purity dependent) |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |
| Chirality | L-isomer (S-configuration) |
| Purity Standard | ≥97% (HPLC), ≥99% ee (Chiral HPLC) |
| Storage | 2–8°C, inert atmosphere (Ar/N₂), desiccated |
Synthesis & Production Architecture
The synthesis of CAS 591249-54-6 requires a strategy that minimizes racemization at the
Synthesis Workflow (DOT Visualization)
The following diagram illustrates the logical flow from the raw material (4-bromo-L-phenylalanine) to the final ethyl ester, highlighting the critical decision points for purity.
Caption: Sequential synthesis pathway minimizing racemization risk via base-mediated alkylation.
Mechanistic Insight[1][2]
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N-Protection: The amino group is protected using Di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This step renders the amine nucleophile inert, preventing self-polymerization during esterification.
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Esterification: While Fischer esterification (EtOH/acid) is common, it risks Boc-cleavage. A milder, self-validating protocol uses Ethyl Iodide (EtI) with Potassium Carbonate (K₂CO₃) in DMF. This Sₙ2 reaction proceeds cleanly at room temperature, preserving the acid-labile Boc group and the chiral center [1].
Reactivity & Applications: The Cross-Coupling Hub
The aryl bromide moiety at the para position is the defining feature of this molecule, enabling it to function as a "chemical warhead" for library generation.
Suzuki-Miyaura Coupling Protocol
This protocol describes the conversion of the bromide to a biaryl derivative, a common motif in peptidomimetic inhibitors (e.g., for protein-protein interaction targets).
Experimental Protocol:
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Reagents:
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Substrate: N-Boc-4-bromo-L-phenylalanine ethyl ester (1.0 equiv)
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Boronic Acid: Arylboronic acid (1.5 equiv)
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Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 equiv) - Chosen for stability and broad substrate scope.
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Base: K₃PO₄ (3.0 equiv)
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Solvent: 1,4-Dioxane/Water (4:1 v/v) - Degassed.
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Procedure:
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Step 1 (Inerting): Charge a reaction vial with substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.
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Step 2 (Solvation): Add degassed solvent via syringe.
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Step 3 (Reaction): Heat to 80°C for 4–12 hours. Monitor via TLC (Hexane/EtOAc 3:1) or LC-MS.
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Step 4 (Workup): Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
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Step 5 (Purification): Flash column chromatography (SiO₂).
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Causality: The use of a bidentate ligand (dppf) prevents rapid catalyst deactivation, while the aqueous base system promotes the formation of the reactive boronate species essential for the transmetallation step [2].
Reaction Pathway Visualization (DOT)
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of the 4-bromo-phenylalanine derivative.
Quality Control & Analytics
To ensure scientific integrity, the following analytical benchmarks must be met before using this compound in downstream applications.
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¹H NMR (CDCl₃, 400 MHz):
- 7.42 (d, 2H, Ar-H), 7.05 (d, 2H, Ar-H) — Characteristic AA'BB' system of para-substituted ring.
- 5.05 (d, 1H, NH) — Boc amide proton.
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4.55 (m, 1H,
-H) — Chiral center proton. - 4.15 (q, 2H, O-CH₂-CH₃) — Ethyl ester methylene.
- 1.42 (s, 9H, Boc-tBu) — Diagnostic singlet.
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Enantiomeric Excess (ee):
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Method: Chiral HPLC (e.g., Chiralpak AD-H column).
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Mobile Phase: Hexane/IPA (90:10).
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Requirement: >99% ee to prevent stereoisomer contamination in peptide libraries.
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Handling and Safety Standards
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Hazards: Irritant (Skin/Eye/Respiratory). Potential sensitizer.
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Protocol: Handle in a fume hood. Wear nitrile gloves and safety glasses.
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Stability: The ethyl ester is relatively stable to hydrolysis under neutral conditions but will hydrolyze in strong acid or base. The Boc group is acid-labile (cleaves with TFA/DCM or HCl/Dioxane).
References
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Chem-Impex International. "Boc-4-bromo-L-phenylalanine Applications in Peptide Synthesis." Chem-Impex Product Guide. Accessed via Search. Link
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Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link
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BenchChem. "The Impact of 4-Bromo-Phenylalanine Incorporation on Peptide Bioactivity." BenchChem Technical Guides. Link
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RSC Publishing. "Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs." RSC Advances. Link
